6-Fluoropurine

Overview

Description

Synthesis Analysis

The synthesis of 6-Fluoropurine has been achieved through various methods. One approach involves the nucleophilic displacement of the trimethylammonio-group of purine with 18F-fluoride under mild conditions . Another method involves the Balz-Schiemann reaction of the corresponding 2-aminopurine starting materials by diazotization-fluorodediazoniation in aqueous fluoroboric acid .Molecular Structure Analysis

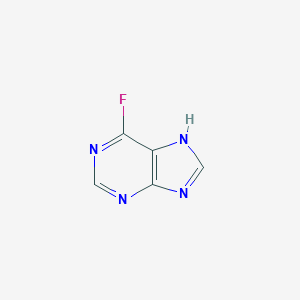

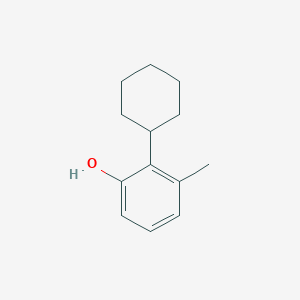

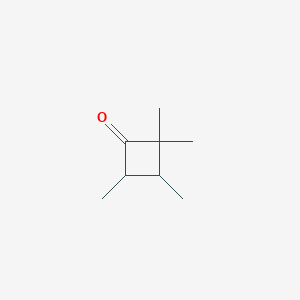

The molecular structure of 6-Fluoropurine consists of a purine moiety, which is a pyrimidine-ring fused to an imidazole ring . The compound has a molecular weight of 138.10 g/mol .Chemical Reactions Analysis

The reactions of 6-Fluoropurine are diverse and can be used as synthetic intermediates for medicinal chemistry and reagents for chemical biology studies . The presence of a single fluoro group at the 6-position of a purine can confer advantageous changes to physicochemical, metabolic, and biological properties .Physical And Chemical Properties Analysis

6-Fluoropurine has a molecular weight of 138.10 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0, a topological polar surface area of 54.5 Ų, and a heavy atom count of 10 .Scientific Research Applications

Biomedical Research

Fluorinated purines, including 6-Fluoropurine, have been used extensively in biomedical research . The presence of a single fluoro group at the 6-position of a purine can confer advantageous changes to physicochemical, metabolic, and biological properties .

Medicinal Chemistry

The molecules of fluorinated purines are useful as synthetic intermediates for medicinal chemistry . They are involved in a range of nucleophilic displacements, which make them valuable reagents for chemical biology studies .

Positron Emission Tomography (PET)

The incorporation of an 18 F label into purine nucleosides, including 6-Fluoropurine, provides tools for in vivo imaging by positron emission tomography (PET) . This allows for the visualization of physiological processes in the body.

Anticancer Research

Purine and pyrimidine heterocyclic compounds, including 6-Fluoropurine, have received attention due to their potential in targeting various cancers . The incorporation of the purine ring in synthesized derivatives has resulted in the development of potent anticancer molecules .

Drug Design and Discovery

Several new alternative therapeutic strategies have been tried for the drug design and discovery using purine and pyrimidine heterocyclic compounds, including 6-Fluoropurine . These compounds have shown significantly enhanced anticancer activities against targeted receptor proteins .

Mitigating Drug Resistance

Purine and pyrimidines combined with other heterocyclic compounds have resulted in many novel anticancer molecules that address the challenges of drug resistance . This includes 6-Fluoropurine, which has shown potential in this area .

Safety and Hazards

Future Directions

Fluorinated purines, including 6-Fluoropurine, have evolved substantially in their chemistry over the past 60 years . They have major applications in biomedical research, and their uses as synthetic intermediates are being explored . The development of structure–function relationships between material properties and biological performance is a promising area of future research .

Mechanism of Action

Target of Action

6-Fluoro-7H-purine, also known as 6-Fluoropurine, is a fluorinated purine that exhibits a diverse range of biological activities Fluorinated purines are known to interact with various enzymes and receptors involved in purine metabolism and signaling .

Mode of Action

The mode of action of 6-Fluoropurine involves its interaction with these targets, leading to changes in their physicochemical, metabolic, and biological properties . The presence of a fluoro group at the 6-position of the purine ring can confer advantageous changes to these properties .

Biochemical Pathways

6-Fluoropurine likely affects the purine salvage pathway, a crucial biochemical pathway involved in the recycling of purines

Pharmacokinetics

The presence of a fluoro group can generally enhance the metabolic stability of purine analogs , potentially impacting their bioavailability.

Result of Action

Fluorinated purines are known to exhibit a diverse range of biological activities .

properties

IUPAC Name |

6-fluoro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQVOKWMIRXXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163865 | |

| Record name | 6-Fluoropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoropurine | |

CAS RN |

1480-89-3 | |

| Record name | 6-Fluoropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)

![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)